molecular formula C24H20F2N4O2 B11439419 9-(3,4-difluorophenyl)-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

9-(3,4-difluorophenyl)-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

Cat. No.: B11439419
M. Wt: 434.4 g/mol
InChI Key: YNJSUQWQJWLXQX-UHFFFAOYSA-N
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Description

9-(3,4-DIFLUOROPHENYL)-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazoloquinazoline core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,4-DIFLUOROPHENYL)-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its structural features suggest it may have activity against certain diseases, making it a target for pharmaceutical research.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-(3,4-DIFLUOROPHENYL)-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-(3,4-DIFLUOROPHENYL)-N-(4-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE shares similarities with other pyrazoloquinazoline derivatives, which also exhibit biological activity and potential therapeutic uses.

Uniqueness

What sets this compound apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of difluorophenyl and methylphenyl groups may enhance its binding affinity to molecular targets, making it a unique candidate for further research.

Properties

Molecular Formula

C24H20F2N4O2

Molecular Weight

434.4 g/mol

IUPAC Name

9-(3,4-difluorophenyl)-N-(4-methylphenyl)-8-oxo-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C24H20F2N4O2/c1-13-5-8-15(9-6-13)28-24(32)16-12-27-30-22(14-7-10-17(25)18(26)11-14)21-19(29-23(16)30)3-2-4-20(21)31/h5-12,22,29H,2-4H2,1H3,(H,28,32)

InChI Key

YNJSUQWQJWLXQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C3NC4=C(C(N3N=C2)C5=CC(=C(C=C5)F)F)C(=O)CCC4

Origin of Product

United States

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